molecular formula C21H18N8O2 B10915179 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915179
M. Wt: 414.4 g/mol
InChI Key: KGLBJVMIWPNSJS-UHFFFAOYSA-N
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Description

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It features a unique structure that combines pyrazole, triazole, and isoxazole moieties, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities and is often explored for its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the isoxazole ring. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles, under conditions such as reflux or microwave-assisted synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE shares similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of pyrazole, triazole, and isoxazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .

Properties

Molecular Formula

C21H18N8O2

Molecular Weight

414.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H18N8O2/c1-13-19-17(7-18(26-21(19)31-27-13)15-8-23-28(2)10-15)20(30)25-16-5-3-14(4-6-16)9-29-12-22-11-24-29/h3-8,10-12H,9H2,1-2H3,(H,25,30)

InChI Key

KGLBJVMIWPNSJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5

Origin of Product

United States

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